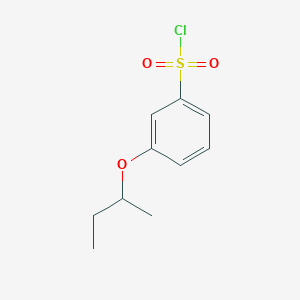

3-(Butan-2-yloxy)benzene-1-sulfonyl chloride

Description

3-(Butan-2-yloxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a branched ether substituent (butan-2-yloxy group) at the 3-position of the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its molecular formula is C₁₀H₁₃ClO₃S, with a molecular weight of 248.72 g/mol (calculated based on substituent analysis). The compound is listed in building block catalogs (e.g., CymitQuimica, Ref: 3D-UCA12962) but has been discontinued in some supply chains .

Properties

IUPAC Name |

3-butan-2-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-3-8(2)14-9-5-4-6-10(7-9)15(11,12)13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPIJVJGPLCDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264156 | |

| Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69129-62-0 | |

| Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69129-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-hydroxybenzene-1-sulfonyl chloride with butan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Hydroxybenzene-1-sulfonyl chloride+Butan-2-ol→3-(Butan-2-yloxy)benzene-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group is hydrolyzed to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine.

Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide are used to hydrolyze the sulfonyl chloride group.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonothioates, depending on the nucleophile used.

Hydrolysis: The major product is 3-(Butan-2-yloxy)benzene-1-sulfonic acid.

Reduction: The major products are 3-(Butan-2-yloxy)benzene-1-sulfinyl chloride or 3-(Butan-2-yloxy)benzene-1-thiol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃ClO₃S

- Molecular Weight : 248.72 g/mol

- Functional Groups : Sulfonyl chloride, butan-2-yloxy group

The compound's structure allows it to participate in various chemical reactions, primarily due to the reactive sulfonyl chloride moiety.

Organic Synthesis

3-(Butan-2-yloxy)benzene-1-sulfonyl chloride serves as an important reagent in organic synthesis. Its ability to introduce sulfonyl groups into other molecules makes it valuable for creating complex organic compounds.

Key Reactions

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.

- Hydrolysis : In the presence of water, it hydrolyzes to form 3-(Butan-2-yloxy)benzene-1-sulfonic acid.

- Reduction : The sulfonyl chloride can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride.

Pharmaceutical Applications

The compound is instrumental in synthesizing various pharmaceutical agents due to its ability to modify biological molecules.

Case Studies

- Sulfonamide Drugs : Used in the synthesis of antibacterial and antifungal drugs. For instance, compounds derived from this sulfonyl chloride have shown efficacy against bacterial infections.

- Anticancer Agents : Research indicates that derivatives of 3-(butan-2-yloxy)benzene-1-sulfonyl chloride may exhibit anticancer properties by modifying target proteins involved in cancer pathways .

Material Science

In material science, 3-(butan-2-yloxy)benzene-1-sulfonyl chloride is utilized for developing advanced materials.

Applications

- Sulfonated Polymers : It is employed in creating sulfonated polymers and resins used in ion exchange processes and catalysis.

- Membrane Technology : The compound's properties enhance membrane performance in various applications, including fuel cells and water purification systems.

Biochemical Applications

The compound is also significant in biochemistry for protein modification.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion. The resulting sulfonylated product can have altered chemical and biological properties, depending on the nature of the target molecule.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Fluorinated Groups : The trifluoromethyl and fluorine substituents in C₇H₃ClF₄O₂S enhance electrophilicity due to strong electron-withdrawing effects, making it more reactive toward amines and alcohols .

- Long-Chain Ethers (Octyloxy): The octyloxy group in C₁₄H₂₁ClO₃S increases lipophilicity, favoring solubility in nonpolar solvents and applications in surfactant chemistry .

Spectroscopic and Analytical Data

While direct spectroscopic data for 3-(butan-2-yloxy)benzene-1-sulfonyl chloride is unavailable in the provided evidence, analogous compounds like 3-(1,3-benzothiazol-2-yl)benzene-1-sulfonyl chloride exhibit characteristic IR peaks for SO₂Cl (1199 cm⁻¹) and C-O-C (796 cm⁻¹), which may serve as benchmarks for ether-linked sulfonyl chlorides .

Biological Activity

3-(Butan-2-yloxy)benzene-1-sulfonyl chloride, also known by its chemical identifier CAS No. 69129-62-0, is a sulfonyl chloride compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound features a sulfonyl chloride group attached to a benzene ring with a butan-2-yloxy substituent. This structure is critical for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride can be categorized into several key areas:

- Antiviral Activity : Research indicates that sulfonyl chlorides can serve as effective inhibitors of viral proteases, particularly in the context of HIV-1. Compounds with similar structures have shown promise in inhibiting protease activity, which is crucial for viral replication .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly affecting serine proteases and other related enzymes. This inhibition can lead to significant therapeutic effects in various diseases .

- Toxicological Effects : While the compound has potential therapeutic applications, it has also been associated with adverse effects, including reversible toxic damage to the liver and allergic reactions upon dermal exposure .

The mechanism by which 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride exerts its biological effects primarily involves the formation of covalent bonds with target proteins through the sulfonyl chloride group. This reaction can lead to the modification of enzyme activity or receptor interactions, thereby altering cellular signaling pathways.

Case Study 1: Antiviral Properties

A study explored the synthesis of sulfonyl chlorides as potential HIV-1 protease inhibitors. The findings demonstrated that certain derivatives exhibited enhanced potency against resistant strains of HIV, indicating that modifications to the sulfonyl chloride structure could yield more effective antiviral agents .

Case Study 2: Toxicological Assessment

Clinical evaluations highlighted instances of severe reactions following exposure to benzene sulfonyl chloride derivatives, including this compound. The studies documented cases of shock and liver toxicity, emphasizing the need for careful handling and dosage considerations in therapeutic applications .

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic routes for 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride, and what factors influence reaction yield?

Answer:

The synthesis typically involves introducing the butan-2-yloxy group to a benzene sulfonyl chloride precursor via nucleophilic substitution. Key steps include:

- Reaction Conditions : Use of inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .

- Solvents : Dichloromethane or chloroform to stabilize reactive intermediates and enhance solubility .

- Purification : Column chromatography or recrystallization to isolate the product in high purity (>95%) .

Yield Influencers : Reactant stoichiometry (excess nucleophile), temperature control (0–25°C), and moisture-free conditions are critical. Side reactions, such as hydrolysis to sulfonic acid, can reduce yields .

Advanced: How does the steric effect of the butan-2-yloxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

Answer:

The branched butan-2-yloxy group introduces steric hindrance near the sulfonyl chloride, altering reactivity:

- Kinetic Studies : Comparative NMR experiments with linear vs. branched alkoxy derivatives show slower reaction rates for branched groups due to restricted access to the electrophilic sulfur center .

- Regioselectivity : Steric effects may favor substitution at less hindered positions in asymmetric systems. Computational modeling (DFT) can predict reactive sites .

- Mitigation Strategies : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance nucleophilicity .

Basic: What spectroscopic techniques are recommended for characterizing 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride, and what key signals should researchers expect?

Answer:

Key Techniques :

- IR Spectroscopy :

- S=O symmetric/asymmetric stretches: 1370–1180 cm⁻¹.

- Sulfonyl chloride S-O stretch: ~1199 cm⁻¹ .

- ¹H NMR :

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₁₁ClO₃S (M⁺, calculated 246.01).

Advanced: How can researchers address discrepancies in observed vs. predicted NMR chemical shifts for this compound?

Answer:

Discrepancies may arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift aromatic protons by 0.1–0.3 ppm. Validate with solvent correction tables .

- Dynamic Effects : Rotational barriers in the butan-2-yloxy group may cause signal broadening. Variable-temperature NMR can resolve splitting .

- Impurity Interference : Use DEPT-135 or HSQC to distinguish target signals from byproducts. Cross-check with high-resolution mass spectrometry (HRMS) .

Basic: What are the common applications of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in medicinal chemistry research?

Answer:

- Sulfonamide Synthesis : Reacts with amines to form sulfonamides, a scaffold in protease inhibitors (e.g., carbonic anhydrase inhibitors) .

- Proteomics : Used to modify lysine residues in proteins, enabling structural studies via covalent labeling .

- Antimicrobial Agents : Derivatives show activity against bacterial targets (e.g., Mycobacterium tuberculosis) in preliminary screens .

Advanced: What strategies optimize the stability of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride during long-term storage?

Answer:

- Storage Conditions : Airtight containers under anhydrous argon at –20°C. Use molecular sieves (3Å) to absorb moisture .

- Stability Monitoring : Periodic TLC/HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis (retention time shifts).

- Handling : Work under glovebox conditions for moisture-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation .

Basic: How can researchers confirm the purity of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride post-synthesis?

Answer:

- Analytical Methods :

Advanced: What mechanistic insights explain the hydrolysis sensitivity of this compound, and how can it be controlled during reactions?

Answer:

- Mechanism : Hydrolysis proceeds via nucleophilic attack by water on the electrophilic sulfur, forming sulfonic acid. The rate increases in basic conditions (pH >9) .

- Control Strategies :

Table: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 246.71 g/mol | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃; insoluble in H₂O | |

| Stability | Hydrolyzes in moist air; store at –20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.